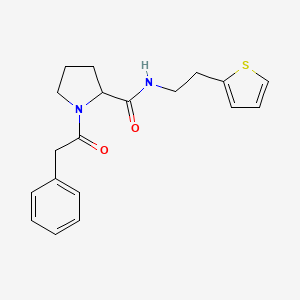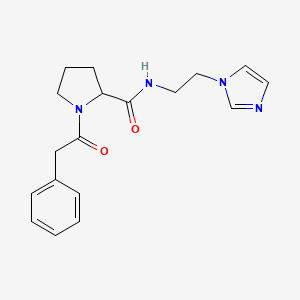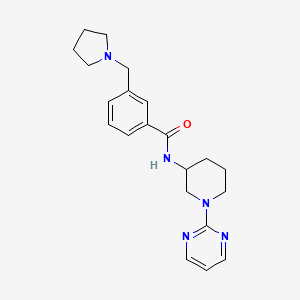
2-phenyl-N-pyridin-2-ylpyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-N-pyridin-2-ylpyrrolidine-1-carboxamide, also known as JNJ-40411813, is a small molecule compound that has been studied for its potential therapeutic applications in various diseases. This compound belongs to the class of pyrrolidine-1-carboxamides and has been synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of 2-phenyl-N-pyridin-2-ylpyrrolidine-1-carboxamide is not fully understood. However, it has been shown to act as a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that is involved in DNA repair and cell survival. Inhibition of PARP by 2-phenyl-N-pyridin-2-ylpyrrolidine-1-carboxamide leads to the accumulation of DNA damage and ultimately induces apoptosis in tumor cells.
Biochemical and Physiological Effects:
2-phenyl-N-pyridin-2-ylpyrrolidine-1-carboxamide has been shown to have various biochemical and physiological effects. In tumor cells, 2-phenyl-N-pyridin-2-ylpyrrolidine-1-carboxamide induces apoptosis and inhibits cell proliferation. In Alzheimer's disease, 2-phenyl-N-pyridin-2-ylpyrrolidine-1-carboxamide reduces the accumulation of amyloid beta plaques. In Parkinson's disease, 2-phenyl-N-pyridin-2-ylpyrrolidine-1-carboxamide protects dopaminergic neurons from oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-phenyl-N-pyridin-2-ylpyrrolidine-1-carboxamide is its potent inhibitory effect on PARP, which makes it a promising candidate for cancer therapy. However, one limitation of 2-phenyl-N-pyridin-2-ylpyrrolidine-1-carboxamide is its toxicity, which may limit its clinical application.
Orientations Futures
There are several future directions for the study of 2-phenyl-N-pyridin-2-ylpyrrolidine-1-carboxamide. One direction is to further investigate its potential therapeutic applications in other diseases, such as Huntington's disease and stroke. Another direction is to develop more potent and selective PARP inhibitors that have less toxicity than 2-phenyl-N-pyridin-2-ylpyrrolidine-1-carboxamide. Additionally, the development of combination therapies that include 2-phenyl-N-pyridin-2-ylpyrrolidine-1-carboxamide may improve its efficacy in cancer treatment.
Méthodes De Synthèse
2-phenyl-N-pyridin-2-ylpyrrolidine-1-carboxamide has been synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction, Buchwald-Hartwig coupling reaction, and Sonogashira coupling reaction. The most commonly used method for synthesis is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction between 2-bromo-N-pyridin-2-ylpyrrolidine-1-carboxamide and phenylboronic acid in the presence of a palladium catalyst.
Applications De Recherche Scientifique
2-phenyl-N-pyridin-2-ylpyrrolidine-1-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer, 2-phenyl-N-pyridin-2-ylpyrrolidine-1-carboxamide has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease, 2-phenyl-N-pyridin-2-ylpyrrolidine-1-carboxamide has been shown to reduce the accumulation of amyloid beta plaques, which are a hallmark of the disease. In Parkinson's disease, 2-phenyl-N-pyridin-2-ylpyrrolidine-1-carboxamide has been shown to protect dopaminergic neurons from oxidative stress-induced damage.
Propriétés
IUPAC Name |
2-phenyl-N-pyridin-2-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c20-16(18-15-10-4-5-11-17-15)19-12-6-9-14(19)13-7-2-1-3-8-13/h1-5,7-8,10-11,14H,6,9,12H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHZGCFGFFNVHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=CC=CC=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


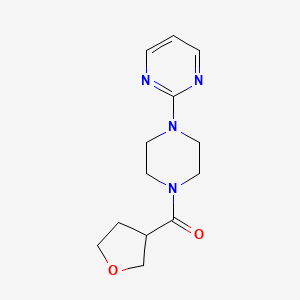
![cyclopropyl-[4-(1H-indol-2-yl)piperidin-1-yl]methanone](/img/structure/B7531484.png)
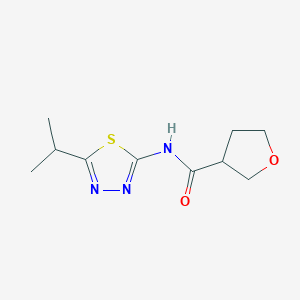
![4-[4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methoxy]phenyl]sulfonylmorpholine](/img/structure/B7531502.png)
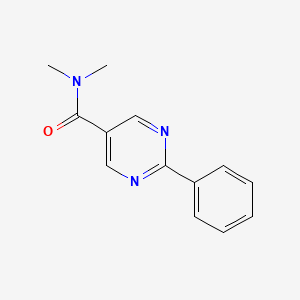
![N-(1-tert-butylpyrazol-4-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7531512.png)

![4-(3-Methyl-5-nitroimidazol-4-yl)-4-azatricyclo[4.3.1.13,8]undecane](/img/structure/B7531533.png)
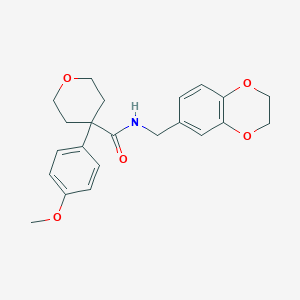
![N-[4-(dimethylcarbamoyl)phenyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531536.png)
